2-benzoyl-4-chloro-benzenesulfonyl Chloride

説明

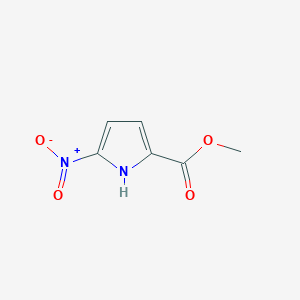

2-Benzoyl-4-chloro-benzenesulfonyl Chloride is a biochemical used for proteomics research . It is a derivative of benzenesulfonyl chloride, which is prepared by the reaction of benzene and chlorosulfonic acid or from the sodium salt of benzenesulfonic acid .

Molecular Structure Analysis

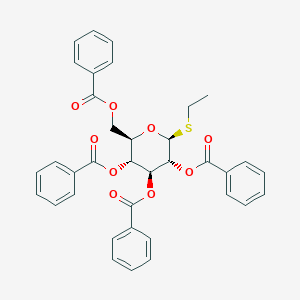

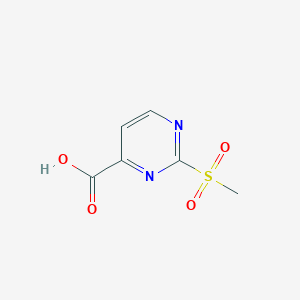

The molecular formula of 2-Benzoyl-4-chloro-benzenesulfonyl Chloride is C13H8Cl2O3S, and its molecular weight is 315.17 .科学的研究の応用

Synthesis of Benzamides

Specific Scientific Field

This application falls under the field of Organic Chemistry , specifically in the synthesis of benzamide derivatives .

Comprehensive and Detailed Summary of the Application

Benzamides are used widely in the pharmaceutical, paper, and plastic industries, and also as an intermediate product in the synthesis of therapeutic agents . The synthesis of benzamides through direct condensation of carboxylic acids and amines is a green, rapid, mild, and highly efficient pathway .

Detailed Description of the Methods of Application or Experimental Procedures

The reaction was performed through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) . A new, highly efficient and green solid acid catalyst was easily prepared via a two-step procedure and used as an effective reusable catalyst .

Thorough Summary of the Results or Outcomes Obtained

The prepared catalyst provides active sites for the synthesis of benzamides. The advantages of this method are the use of a superior and recoverable catalyst, low reaction times, simple procedure, high-yielding and eco-friendly process, and use of ultrasonic irradiation as a green and powerful technology .

Preparation of Sulfonamides and Sulfonate Esters

Specific Scientific Field

This application falls under the field of Organic Chemistry , specifically in the preparation of sulfonamides and sulfonate esters .

Comprehensive and Detailed Summary of the Application

Benzenesulfonyl chloride is an organosulfur compound that is mainly used to prepare sulfonamides and sulfonate esters by reactions with amines and alcohols . These compounds have a wide range of applications in the pharmaceutical industry .

Detailed Description of the Methods of Application or Experimental Procedures

The preparation of sulfonamides and sulfonate esters involves the reaction of benzenesulfonyl chloride with amines and alcohols respectively . The reaction conditions can vary depending on the specific substrates used .

Thorough Summary of the Results or Outcomes Obtained

The reaction of benzenesulfonyl chloride with amines and alcohols leads to the formation of sulfonamides and sulfonate esters respectively . These compounds are important intermediates in the synthesis of various pharmaceuticals .

Thiamine Assay in Food Products

Specific Scientific Field

This application falls under the field of Food Chemistry , specifically in the analysis of thiamine content in food products .

Comprehensive and Detailed Summary of the Application

Benzenesulfonyl chloride may be used to develop a fast, accurate, and reproducible method for thiamine assay in different food products . Thiamine, also known as vitamin B1, is an essential nutrient that plays a key role in cellular energy production .

Detailed Description of the Methods of Application or Experimental Procedures

The method involves the reaction of thiamine with benzenesulfonyl chloride to form a derivative that can be easily detected and quantified . The reaction conditions and the specific procedure can vary depending on the type of food product being analyzed .

Thorough Summary of the Results or Outcomes Obtained

The use of benzenesulfonyl chloride in the assay of thiamine allows for a fast, accurate, and reproducible determination of thiamine content in various food products . This can be useful in nutritional analysis and quality control in the food industry .

Synthesis of Pharmaceuticals

Specific Scientific Field

This application falls under the field of Pharmaceutical Chemistry , specifically in the synthesis of pharmaceuticals .

Comprehensive and Detailed Summary of the Application

4-Chlorobenzoyl chloride, a compound structurally similar to 2-benzoyl-4-chloro-benzenesulfonyl Chloride, is used as an intermediate compound in the synthesis of pharmaceuticals . It can react with CoA in KHCO3 buffer to synthesize 4-chlorobenzoyl CoA .

Detailed Description of the Methods of Application or Experimental Procedures

The synthesis involves the reaction of 4-Chlorobenzoyl chloride with CoA in KHCO3 buffer . The reaction conditions and the specific procedure can vary depending on the specific substrates used .

Thorough Summary of the Results or Outcomes Obtained

The reaction of 4-Chlorobenzoyl chloride with CoA in KHCO3 buffer leads to the formation of 4-chlorobenzoyl CoA . This compound is an important intermediate in the synthesis of various pharmaceuticals .

Hinsberg Test for Amines

Specific Scientific Field

This application falls under the field of Analytical Chemistry , specifically in the identification of amines .

Comprehensive and Detailed Summary of the Application

Benzenesulfonyl chloride, a compound structurally similar to 2-benzoyl-4-chloro-benzenesulfonyl Chloride, is used in the Hinsberg test for amines . This test is used to distinguish between primary, secondary, and tertiary amines .

Detailed Description of the Methods of Application or Experimental Procedures

The Hinsberg test involves the reaction of an amine with benzenesulfonyl chloride . The reaction conditions and the specific procedure can vary depending on the type of amine being tested .

Thorough Summary of the Results or Outcomes Obtained

The Hinsberg test allows for the identification of the type of amine based on the reaction with benzenesulfonyl chloride . This can be useful in the identification and characterization of amines in various chemical contexts .

Safety And Hazards

特性

IUPAC Name |

2-benzoyl-4-chlorobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl2O3S/c14-10-6-7-12(19(15,17)18)11(8-10)13(16)9-4-2-1-3-5-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPSHNCPJAOFFQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-benzoyl-4-chloro-benzenesulfonyl Chloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Amino-1-(3-chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)-1h-pyrazole-4-carbonitrile](/img/structure/B173875.png)

![3-Methoxy-4-[3-(1-pyrrolidinyl)propoxy]-benzoic acid Hydrochloride](/img/structure/B173878.png)

![1-((3aR,6S,7aS)-8,8-Dimethyl-2,2-dioxidohexahydro-1H-3a,6-methanobenzo[c]isothiazol-1-yl)ethanone](/img/structure/B173890.png)

![5-Hexenoic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-](/img/structure/B173897.png)